molecular formula C17H11Cl2NO2 B1420608 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-67-1

8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1420608
CAS No.: 1160263-67-1
M. Wt: 332.2 g/mol
InChI Key: DSDDKVCCWRLIOP-UHFFFAOYSA-N
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Description

8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a quinoline core substituted with a chloro group at the 8-position, a methoxyphenyl group at the 2-position, and a carbonyl chloride group at the 4-position.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride typically involves multi-step reactions starting from readily available precursors. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an appropriate aldehyde under acidic conditions . The resulting quinoline derivative is then chlorinated at the 8-position using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) . The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction using a boronic acid derivative . Finally, the carbonyl chloride group is introduced by reacting the quinoline derivative with oxalyl chloride (COCl)2 under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Scientific Research Applications

8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride is unique due to the presence of both chloro and methoxyphenyl groups, which enhance its chemical reactivity and potential biological activity. The carbonyl chloride group also provides a versatile site for further chemical modifications .

Properties

IUPAC Name

8-chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c1-22-11-5-2-4-10(8-11)15-9-13(17(19)21)12-6-3-7-14(18)16(12)20-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDDKVCCWRLIOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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